N-Butyl-N-methyl-4-piperidinamine dihydrochloride
Overview
Description
N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride typically involves the reaction of N-butylpiperidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production. The starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C), to yield the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds.
Scientific Research Applications
N-Butyl-N-methyl-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of neurotransmitter pathways and receptor binding.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be compared with other piperidine derivatives, such as:
N-Butylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.
N-Methylpiperidine: Lacks the butyl group, leading to variations in its reactivity and applications.
4-Piperidinol: Contains a hydroxyl group instead of the amine group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of butyl and methyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
N-butyl-N-methylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJWPCNYHVPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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